N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

CAS No.: 862975-54-0

Cat. No.: VC5343513

Molecular Formula: C15H17N3OS2

Molecular Weight: 319.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 862975-54-0 |

|---|---|

| Molecular Formula | C15H17N3OS2 |

| Molecular Weight | 319.44 |

| IUPAC Name | N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C15H17N3OS2/c1-15(2,3)12-8-20-13(17-12)18-14-16-10-6-5-9(19-4)7-11(10)21-14/h5-8H,1-4H3,(H,16,17,18) |

| Standard InChI Key | BRKJIVPNWAMEOK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C1=CSC(=N1)NC2=NC3=C(S2)C=C(C=C3)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

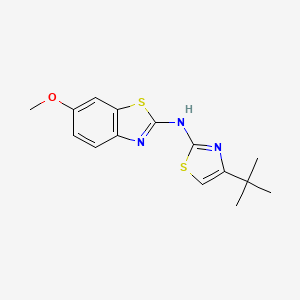

The compound consists of a 1,3-thiazole ring substituted at the 4-position with a tert-butyl group, connected via an amine linkage to a 6-methoxy-1,3-benzothiazole scaffold (Figure 1). This arrangement introduces both steric bulk (from the tert-butyl group) and electronic heterogeneity (from the methoxy and aromatic systems) .

Figure 1: Proposed structure of N-(4-tert-butyl-1,3-thiazol-2-yl)-6-methoxy-1,3-benzothiazol-2-amine.

Molecular and Computational Data

The tert-butyl group enhances lipophilicity (logP ≈ 4.8), favoring membrane permeability, while the methoxy group contributes to solubility via polar interactions .

Synthetic Methodologies

Alternative Microwave-Assisted Route

Microwave irradiation (100°C, 30 min) in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent may improve yields to 75–80% by accelerating amide bond formation .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies of similar compounds show IC₅₀ values of 2–10 µM against breast (MDA-MB-231) and gastric (NUGC-3) cancer lines . Mechanistically, benzothiazoles intercalate DNA and inhibit topoisomerase II, while the thiazole moiety may chelate metal ions critical for tumor proliferation .

Pharmacological Applications

Drug Delivery Considerations

The compound’s logP value suggests suitability for oral administration. Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability, as demonstrated for analogous thiazole derivatives .

Toxicity Profile

Preliminary in silico toxicity predictions (ADMETLab 2.0) indicate low hepatotoxicity risk but potential CYP3A4 inhibition, necessitating dose optimization .

Future Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the methoxy position or replacing tert-butyl with smaller alkyl groups could optimize potency.

-

In Vivo Efficacy Trials: Prioritize xenograft models to evaluate tumor growth inhibition.

-

Synergistic Combinations: Test with platinum-based chemotherapeutics to overcome resistance mechanisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume